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This guide provides researchers, scientists, and drug development professionals with answers
to frequently asked questions and troubleshooting advice for handling missing data in
longitudinal acne clinical trials.

Frequently Asked Questions (FAQS)

Q1: Why is handling missing data so critical in longitudinal acne studies?

Missing data is a common challenge in longitudinal studies where patrticipants are followed
over time.[1][2][3] In acne trials, this can occur if patients drop out of the study, miss follow-up
appointments, or fail to complete questionnaires.[1][4] Improperly handling these missing
values can lead to biased treatment effect estimates, reduced statistical power, and incorrect
conclusions, potentially jeopardizing the validity of the trial.[5][6]

Q2: What are the different types of missing data?

Understanding the reason why data is missing is crucial for selecting an appropriate handling
method. The three main types of missing data mechanisms are:[2][3][4]

e Missing Completely at Random (MCAR): The probability of data being missing is unrelated to
both the observed and unobserved data.[3][4] For example, a participant might miss a visit
due to a reason completely unrelated to their acne severity or treatment, such as a family
emergency. While this is the simplest scenario, it is often an unrealistic assumption in clinical
trials.[1][4]
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e Missing at Random (MAR): The probability of data being missing depends on the observed
data, but not on the unobserved data.[2][3] For instance, a patient with more severe acne at
their last visit (an observed value) might be more likely to drop out. As long as the reason for
missingness is captured by the observed data, it is considered MAR.[3]

e Missing Not at Random (MNAR): The probability of data being missing is related to the
unobserved data.[2][3] For example, a patient might stop attending visits because their acne
is getting worse, and this worsening is not captured by any of the observed data. MNAR is
the most challenging type of missing data to handle as it can introduce significant bias.[5][7]

Q3: I've heard of simple methods like Last Observation Carried Forward (LOCF). Are they
suitable for my acne trial?

Simple methods like Last Observation Carried Forward (LOCF), where the last available
measurement is used to fill in for all subsequent missing visits, are generally not recommended
for modern clinical trials.[8][9][10][11] While historically common, LOCF and similar ad-hoc
methods like complete-case analysis (deleting participants with any missing data) can
introduce significant bias and lead to inaccurate results.[4][9][12] The National Research
Council has raised concerns about the use of LOCF.[9] These methods often make strong and
unverifiable assumptions about the data that are rarely met in practice.[9][10][11]

Troubleshooting Guides
Issue: A significant number of participants have dropped out of my longitudinal acne study. How
do | proceed with the analysis?

Solution:

¢ Investigate the Reasons for Dropout: First, try to understand why participants are dropping
out. Documenting the reasons for withdrawal can provide insight into whether the missing
data are likely to be MCAR, MAR, or MNAR.[13]

e Avoid Ad-Hoc Methods: Do not use methods like LOCF or complete-case analysis as your
primary analysis.[4][8][9]

e Choose a Principled Method: The recommended approaches for handling missing data in
clinical trials are Multiple Imputation (MI) and Mixed Models for Repeated Measures
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(MMRM).[6][8]

o Multiple Imputation (Ml): This method involves creating multiple complete datasets by
filling in the missing values with plausible estimates based on the observed data.[1][8][14]
Each dataset is then analyzed separately, and the results are pooled to provide a single
estimate that accounts for the uncertainty of the missing data.[6][15]

o Mixed Models for Repeated Measures (MMRM): MMRM is a statistical model that
analyzes all available data from each participant without imputing missing values.[16][17]
[18] It can handle unbalanced data and is robust against missing data under the MAR
assumption.[18]

o Conduct Sensitivity Analyses: To assess the robustness of your findings, it is crucial to
perform sensitivity analyses.[8][13] This involves analyzing the data under different
assumptions about the missing data mechanism (e.g., assuming the data are MNAR) to see
if the results change substantially.[7][8]

Issue: | am unsure which modern statistical method to use for my missing data.

Solution: The choice between Multiple Imputation (MI) and Mixed Models for Repeated
Measures (MMRM) depends on the specifics of your study. The following table summarizes
their characteristics to aid in your decision.

Data Presentation: Comparison of Modern Missing
Data Handling Methods
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Feature

Multiple Imputation (MI)

Mixed Models for
Repeated Measures
(MMRM)

Underlying Principle

Fills in missing values multiple
times to create several
complete datasets, then pools
the results.[6][14]

Models the available data
directly without imputing

missing values.[17][18]

Assumptions

Assumes data are Missing at
Random (MAR). Can be
adapted for MNAR in

sensitivity analyses.[19]

Assumes data are Missing at
Random (MAR).[16]

Data Requirements

Can handle missing data in
both outcome and covariate

variables.[1]

Primarily handles missing data

in the outcome variable.

Flexibility

Highly flexible and can be
used with various analysis

methods after imputation.[1]

The model itself is the

analysis.

Software Implementation

Widely available in statistical

software packages.[8]

Commonly available in major

statistical software.

Experimental Protocols

Methodology for Multiple Imputation (MI)

e Imputation Phase:

o Choose an imputation model that includes variables that are predictive of the missing

values and the reason for missingness. This can include baseline characteristics,

treatment group, and post-baseline data.

o Generate multiple (typically 5-100) complete datasets by replacing each missing value

with a plausible value drawn from a distribution.[8][20] This process incorporates random

variation.[6]
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e Analysis Phase:

o Analyze each of the imputed datasets separately using the planned statistical analysis for
your trial (e.g., ANCOVA).[6]

e Pooling Phase:

o Combine the results from each analysis using specific rules (Rubin's rules) to obtain a
single set of estimates, standard errors, and p-values that account for the uncertainty
introduced by imputation.[6][15]

Methodology for Mixed Models for Repeated Measures (MMRM)
o Model Specification:
o Define a linear mixed model with the outcome measure as the dependent variable.

o Include fixed effects for treatment group, time point, the interaction between treatment and
time, and relevant baseline covariates.[16][17]

o Specify a random effect for the participant to account for the correlation of repeated
measurements within an individual.[18]

o Select an appropriate covariance structure to model how the measurements at different
time points are related (e.g., unstructured, autoregressive).

¢ Model Estimation:

o Use all available data from all participants, regardless of whether they completed the
study. The model will use the information from the observed data to estimate the treatment
effect at different time points.[18]

e Inference:

o The primary inference is typically based on the estimated treatment effect at the final time
point of the study.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.quanticate.com/blog/missing-data-in-clinical-trials
https://www.quanticate.com/blog/missing-data-in-clinical-trials
https://statistics.fas.harvard.edu/sites/g/files/omnuum10116/files/statistics-2/files/xlm_statmethinmedres8-1_17-36_1999.pdf
https://pubmed.ncbi.nlm.nih.gov/34674187/
https://rpubs.com/enwuliu/1183239
https://www.researchgate.net/publication/292071778_Analyzing_Repeated_Measurements_Using_Mixed_Models
https://www.researchgate.net/publication/292071778_Analyzing_Repeated_Measurements_Using_Mixed_Models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Mandatory Visualization

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

Missing Data Identified
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Handling Missing Data in
Longitudinal Acne Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1261209#how-to-handle-missing-data-in-longitudinal-
acne-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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